Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl-
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Overview
Description
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- is an organic compound with a complex structure that includes phenyl and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper (II) acetate and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or propoxyphenyl groups, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, commonly used in organic synthesis.
2,2-Bis(aminoethoxy)propane: An amino ketal used in the synthesis of biocompatible polymeric materials.
Uniqueness
Ethanone, 2,2-bis(2-propoxyphenyl)-1-phenyl- is unique due to its specific combination of phenyl and propoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
116364-85-3 |
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Molecular Formula |
C26H28O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-phenyl-2,2-bis(2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28O3/c1-3-18-28-23-16-10-8-14-21(23)25(26(27)20-12-6-5-7-13-20)22-15-9-11-17-24(22)29-19-4-2/h5-17,25H,3-4,18-19H2,1-2H3 |
InChI Key |
YXTBVYGWQYMJKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C2=CC=CC=C2OCCC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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